N-(3-cyanophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrazine core substituted at position 3 with a sulfanyl-linked acetamide group. The acetamide is further functionalized with a 3-cyanophenyl moiety, while the pyrazine’s position 4 is occupied by a 2-methoxyphenylpiperazine group.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-32-21-8-3-2-7-20(21)29-11-13-30(14-12-29)23-24(27-10-9-26-23)33-17-22(31)28-19-6-4-5-18(15-19)16-25/h2-10,15H,11-14,17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGGGFKNXBQTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including antitumor, antibacterial, and antifungal properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a cyanophenyl group, a piperazine moiety, and a pyrazinyl sulfanyl acetamide. The molecular formula is , with a molecular weight of approximately 421.5 g/mol. Its structural components suggest potential interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor activity. A study synthesized various substituted piperazine derivatives and evaluated their effects on cancer cell lines. The results demonstrated that certain compounds inhibited cell proliferation in a dose-dependent manner, suggesting their potential as anticancer agents .
Antibacterial Activity
In addition to antitumor properties, the compound has shown promising antibacterial activity. A series of related compounds were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the piperazine ring significantly enhanced antibacterial efficacy, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Antifungal Activity
The antifungal properties of the compound were evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger. The synthesized derivatives displayed varying degrees of antifungal activity, with some exhibiting MIC values comparable to established antifungal agents. This suggests that modifications to the compound's structure could lead to improved antifungal agents .
Case Studies
Case Study 1: Antitumor Evaluation
In a recent study involving the synthesis of new piperazine derivatives, researchers found that one derivative exhibited an IC50 value of 15 µM against breast cancer cell lines. This study highlights the importance of structural variations in enhancing biological activity .
Case Study 2: Antibacterial Screening
Another investigation assessed the antibacterial properties of a related compound in a series of in vitro tests. The compound demonstrated significant inhibition against E. coli, with an MIC of 20 µg/mL, indicating its potential for further development as an antibacterial agent .
Data Summary
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(3-cyanophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step synthetic routes that utilize commercially available reagents. The structural characterization is often confirmed through techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Effects
The compound has shown promising antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest efficacy comparable to standard antimicrobial agents, highlighting its potential use in treating bacterial infections .
Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the context of inflammatory diseases. The anti-inflammatory effects observed in preliminary studies position it as a candidate for further investigation in inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Potential 5-LOX inhibition |
Case Study: Anticancer Activity
In a specific study, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating effectiveness at low micromolar concentrations. Further investigations into the mechanism revealed induction of apoptosis and cell cycle arrest .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound, where it was tested against Staphylococcus aureus and Escherichia coli. The results showed significant bactericidal activity with MIC values ranging from 31.25 to 62.5 µg/mL, suggesting its potential as an alternative treatment for resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
a) N-(2,4-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
- Key Differences: The acetamide is attached to a 2,4-dimethylphenyl group instead of 3-cyanophenyl.
- Molecular Weight : 463.6 g/mol (vs. 463.6 g/mol for the target compound, assuming similar core structures).
- No activity data are reported, but structural similarity highlights the role of aromatic substituents in modulating drug-receptor interactions .
b) Thiazole-Based Piperazine Derivatives ()
Examples include compounds 13–18 , which feature thiazole cores instead of pyrazine and variable piperazine substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl).
- Molecular Weight Range : 410.51–438.54 g/mol.
- Key Findings: These compounds demonstrated antimicrobial activity, suggesting that heterocyclic core modifications (pyrazine vs. thiazole) influence target selectivity.
Piperazine-Containing Acetamide Derivatives
a) N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives ()
- Examples : Compounds 14–17 with trifluoromethyl, chloro, or dichlorophenyl substituents.
- Molecular Weight Range : 408.52–426.96 g/mol.
- Key Findings : Anticonvulsant activity was observed, underscoring the piperazine-acetamide scaffold’s versatility. The target compound’s 2-methoxyphenylpiperazine group may enhance serotonin receptor affinity compared to plain phenylpiperazine derivatives .
b) 2-Chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide (–8)
Heterocyclic Sulfanyl Acetamides ()
- Example : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide.
- Key Differences : Oxadiazole replaces pyrazine, and the acetamide is linked to pyrazine instead of a substituted phenyl group.
- Implications : Oxadiazole’s electron-deficient nature may reduce metabolic stability compared to pyrazine, which has balanced electronic properties .
Comparative Data Table
*Molecular weight calculated based on structural similarity to compound.
Research Implications
- Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound may enhance binding to electron-deficient enzyme pockets compared to methyl or methoxy substituents.
- Heterocyclic Core : Pyrazine’s nitrogen atoms likely improve solubility and hydrogen-bonding capacity relative to thiazole or oxadiazole cores.
- Piperazine Modifications : The 2-methoxyphenylpiperazine moiety could confer selectivity for serotonin or dopamine receptors, analogous to antipsychotic drugs like aripiprazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
